Fmoc-L-homophenylalanine

Catalog No.
S716255
CAS No.
132684-59-4
M.F
C25H23NO4
M. Wt
401.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-homophenylalanine

CAS Number

132684-59-4

Product Name

Fmoc-L-homophenylalanine

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid

Molecular Formula

C25H23NO4

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C25H23NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1

InChI Key

CIHPCIUGLIZADU-QHCPKHFHSA-N

SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-L-homophenylalanine;132684-59-4;Fmoc-Homophe-OH;FMOC-HPH-OH;FMOC-L-HOMOPHE;FMOC-HOPHE-OH;FMOC-L-HPHE-OH;FMOC-L-HOMOPHENYL-ALA;(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoicacid;(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-4-PHENYLBUTANOICACID;204384-69-0;(S)-2-(Fmoc-amino)-4-phenylbutyricacid;AmbotzFAA1570;FMOC-HOMOPHE;FMOC-HFE-OH;FMOC-L-HPHE;Fmoc-(L)-homophenylalanine;AC1MC50M;AC1Q71CX;FMOC-L-HOMO-PHE-OH;47430_ALDRICH;SCHEMBL119488;47430_FLUKA;N-FMOC-L-HOMOPHENYLALANINE;CIHPCIUGLIZADU-QHCPKHFHSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Peptide Synthesis

Fmoc-L-homophenylalanine, like other Fmoc-protected amino acids, is valuable in solid-phase peptide synthesis (SPPS) []. The Fmoc group acts as a temporary protecting group for the amino functionality, allowing for the stepwise addition of amino acids to a growing peptide chain. This technique is crucial for the production of peptides for various research applications, including:

  • Drug discovery and development: Peptides can be designed to target specific proteins or receptors, potentially leading to novel therapeutic agents [].
  • Study of protein function: Peptides can be used to probe protein-protein interactions and understand how proteins carry out their biological functions [].
  • Development of diagnostics and biosensors: Peptides can be used to detect specific molecules or biological events, which can be valuable for disease diagnosis and monitoring [].

Potential Applications of Fmoc-L-homophenylalanine

The incorporation of Fmoc-L-homophenylalanine into peptides can offer several potential advantages:

  • Altered protein conformation: The additional methylene group can influence the folding and stability of peptides, potentially leading to improved biological activity [].
  • Enhanced stability: The increased hydrophobicity of Fmoc-L-homophenylalanine compared to L-phenylalanine can improve the resistance of peptides to enzymatic degradation [].
  • Probe for protein-protein interactions: Fmoc-L-homophenylalanine can be used to create peptide analogs that help study protein-protein interactions due to its subtle structural modification.

Fmoc-Hphe is an amino acid derivative. It contains an L-homophenylalanine (Hphe) unit, which is structurally similar to the natural amino acid L-phenylalanine but with an extra methylene group in the side chain. The L-configuration indicates the stereochemistry of the molecule, essential for its biological function. An Fmoc (Fluorenylmethoxycarbonyl) group is attached to the amino group (N-terminus) of Hphe. This Fmoc group serves as a protecting group in peptide synthesis [].


Molecular Structure Analysis

  • Central Carbon Chain: The core structure is a four-carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other end, forming the backbone of an amino acid.
  • L-Homophenylalanine Side Chain: An aromatic group (phenyl ring) is attached to the second carbon of the chain. An additional methylene group (CH2) is present between the alpha carbon and the phenyl ring compared to L-phenylalanine.
  • Fmoc Protecting Group: Attached to the N-terminus (amino group) is the Fmoc group. This bulky group prevents unwanted reactions at the N-terminus during peptide synthesis [].

Chemical Reactions Analysis

  • Peptide Bond Formation: Fmoc-Hphe reacts with another amino acid (usually with a free amino group) to form a peptide bond. The Fmoc group is removed (deprotection) using specific chemicals, enabling the next amino acid to be introduced in a stepwise manner to create a peptide chain [].

Fmoc-protected amino acid + H2N-amino acid -> Peptide bond + Fmoc-OH []

  • Deprotection: As mentioned earlier, Fmoc removal (deprotection) is a crucial step in peptide synthesis. Specific chemicals like piperidine cleave the bond between the Fmoc group and the amino acid [].

Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility for Fmoc-Hphe might not be readily available due to its use as a building block in synthesis rather than a standalone compound. However, it is generally expected to be a solid at room temperature, soluble in organic solvents like dichloromethane and dimethylformamide, and insoluble in water due to the hydrophobic nature of the Fmoc group [].

Fmoc-Hphe itself doesn't have a well-defined mechanism of action as it's a building block. However, the resulting peptides synthesized using Fmoc-Hphe can have various functionalities depending on the sequence of amino acids. Peptides play a vital role in biological processes, acting as hormones, enzymes, neurotransmitters, and structural components in cells [].

XLogP3

5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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